beta-D-galactopyranosyl-(1->4)-D-galactopyranose

Description

Definition and structural classification in glycobiology

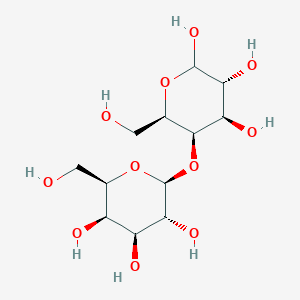

Beta-D-galactopyranosyl-(1->4)-D-galactopyranose is classified as a glycosylgalactose, specifically comprising two galactose units joined via a beta-(1->4) linkage. Within the hierarchical classification system of carbohydrates, this compound belongs to the disaccharide category, representing the simplest form of oligosaccharides beyond monosaccharides. The structural architecture features a non-reducing galactose residue linked through its C1 carbon to the C4 carbon of a reducing galactose unit, forming what is termed a beta-1,4-galactosidic bond.

The stereochemical configuration of this disaccharide places it within the broader family of beta-galactosides, compounds that serve as natural substrates for beta-galactosidase enzymes. The reducing end of the molecule can exist in either alpha or beta anomeric forms, creating two distinct isomers: beta-D-galactopyranosyl-(1->4)-alpha-D-galactopyranose and beta-D-galactopyranosyl-(1->4)-beta-D-galactopyranose. This anomeric flexibility at the reducing terminal is characteristic of reducing sugars and contributes to the compound's chemical reactivity and biological recognition patterns.

From a glycobiological perspective, beta-D-galactopyranosyl-(1->4)-D-galactopyranose represents a xenoepitope structure, meaning it functions as a foreign antigen capable of eliciting immune responses in mammals, including humans. This immunogenic property stems from the absence of this particular carbohydrate motif in mammalian glycoproteins and glycolipids, while being present in various non-mammalian organisms including plants, bacteria, and certain animals such as ostriches. The compound's structural characteristics make it an important model system for studying glycoside hydrolase specificity and carbohydrate-protein interactions.

Historical context in carbohydrate research

The historical development of knowledge surrounding beta-D-galactopyranosyl-(1->4)-D-galactopyranose is intrinsically linked to the pioneering work of Emil Fischer and his contemporaries in the late 19th and early 20th centuries. Fischer's groundbreaking research on carbohydrate chemistry, beginning in 1884, established the fundamental principles for understanding monosaccharide structures and their interconnections through glycosidic bonds. His synthesis of glucose in 1890, considered one of the important milestones in organic chemistry development, provided the theoretical framework necessary for comprehending more complex oligosaccharide structures like galactobiose derivatives.

The systematic investigation of galactose and its derivatives gained momentum following Fischer's introduction of phenylhydrazine as a reagent for exploring glucose and related compounds in 1875. This chemical tool enabled researchers to distinguish between different sugar isomers and understand their structural relationships. Fischer's development of projection formulas, now known as Fischer projections, revolutionized the way scientists visualized and communicated carbohydrate structures, making it possible to represent three-dimensional molecular arrangements in two-dimensional formats.

The specific recognition and characterization of beta-D-galactopyranosyl-(1->4)-D-galactopyranose as a distinct chemical entity emerged during the mid-20th century as instrumental analytical methods became more sophisticated. The development of nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry provided researchers with powerful tools for definitively identifying and characterizing complex oligosaccharide structures. These technological advances enabled the precise determination of linkage positions, anomeric configurations, and stereochemical arrangements that define this particular galactobiose structure.

The compound's entry into major chemical databases occurred in the early 21st century, with its first documentation in PubChem occurring on October 4, 2006. Subsequent modifications and updates to its database entries, including recent revisions in May 2025, reflect the ongoing refinement of structural and property data as analytical techniques continue to improve.

Nomenclature variations and synonyms in scientific literature

The nomenclature of beta-D-galactopyranosyl-(1->4)-D-galactopyranose reflects the evolution of carbohydrate naming conventions and the need for precise chemical communication across different scientific disciplines. The compound is most commonly referenced by its systematic International Union of Pure and Applied Chemistry name: beta-D-galactopyranosyl-(1->4)-D-galactopyranose. This designation clearly indicates the stereochemical configuration of the non-reducing end (beta-D-galactopyranosyl), the linkage position and type (1->4), and the identity of the reducing sugar unit (D-galactopyranose).

Alternative nomenclature forms include the condensed notation "Gal(beta1-4)Gal" and "Gal(b1-4)Gal," which provide abbreviated representations commonly used in glycobiology literature. The chemical registry number 2152-98-9 serves as a unique identifier across chemical databases and regulatory systems. Additional synonyms documented in scientific literature include "4-O-beta-D-galactopyranosyl-D-galactopyranose" and "beta-D-Galp-(1->4)-D-Galp," where "Galp" indicates galactopyranose in ring form.

The term "galactobiose" frequently appears in biological literature as a general descriptor for disaccharides composed of two galactose units, though this term requires specification of linkage type and anomeric configuration for precise identification. When referring specifically to the beta-(1->4) linkage with beta configuration at the reducing end, the complete systematic name "beta-D-galactopyranosyl-(1->4)-beta-D-galactopyranose" is employed.

| Nomenclature Category | Name/Designation | Usage Context |

|---|---|---|

| Systematic IUPAC Name | beta-D-galactopyranosyl-(1->4)-D-galactopyranose | Official chemical documentation |

| Abbreviated Form | Gal(b1-4)Gal | Glycobiology literature |

| Chemical Registry | 2152-98-9 | Database identification |

| Biochemical Notation | beta-D-Galp-(1->4)-D-Galp | Structural glycobiology |

| Common Name | Galactobiose | General biological references |

Database-specific identifiers include PubChem Compound Identification numbers 9548802 for the general structure and 448925 for the beta-anomeric form at the reducing end. Chemical Entities of Biological Interest designation CHEBI:41034 provides standardized identification within biological databases. These multiple naming conventions reflect the interdisciplinary nature of carbohydrate research, spanning organic chemistry, biochemistry, glycobiology, and food science domains.

Significance in oligosaccharide chemistry and glycoscience

Beta-D-galactopyranosyl-(1->4)-D-galactopyranose occupies a central position in oligosaccharide chemistry due to its role as both a natural metabolic intermediate and a synthetic building block for more complex carbohydrate structures. The compound serves as a key substrate for beta-galactosidase enzymes, which catalyze both hydrolytic and transgalactosylation reactions essential for galacto-oligosaccharide synthesis. These enzymatic processes are fundamental to industrial production of prebiotic oligosaccharides and specialized carbohydrate materials used in food technology applications.

Research findings demonstrate that this disaccharide functions as an important inducer molecule in bacterial galactan utilization systems, particularly in soil bacteria such as Bacillus subtilis. The compound specifically induces the galactan operon regulated by GanR protein, triggering the expression of enzymes necessary for galactan polysaccharide degradation. This regulatory function highlights the molecule's significance in microbial carbohydrate metabolism and environmental carbon cycling processes.

The structural characteristics of beta-D-galactopyranosyl-(1->4)-D-galactopyranose make it an valuable model compound for investigating carbohydrate-enzyme interactions and glycoside hydrolase specificity. Beta-galactosidase enzymes demonstrate strict specificity for beta-D-galactopyranosides with oxygen glycosidic bonds, and the enzyme's interaction with this disaccharide has been extensively studied to understand catalytic mechanisms. Kinetic analyses reveal that individual tetramers of beta-galactosidase catalyze 38,500 ± 900 reactions per minute when acting on suitable galactoside substrates.

| Research Application | Significance | Reference Finding |

|---|---|---|

| Enzyme Substrate Studies | Model for beta-galactosidase specificity | 38,500 reactions/minute catalytic rate |

| Bacterial Gene Regulation | Inducer of galactan operon | Specific GanR protein interaction |

| Prebiotic Synthesis | Building block for oligosaccharides | Transgalactosylation substrate |

| Structural Glycobiology | Xenoepitope immune recognition | Absent in mammalian systems |

Contemporary glycoscience research has identified beta-D-galactopyranosyl-(1->4)-D-galactopyranose as a component in the synthesis of novel oligosaccharides that resemble human milk oligosaccharide core structures. These synthetic analogues have potential applications in infant nutrition and therapeutic interventions, making the compound's chemistry particularly relevant to current biotechnology developments. The compound's absence from mammalian glycoproteins and glycolipids, combined with its presence in non-mammalian organisms, positions it as an important target for understanding evolutionary aspects of carbohydrate biochemistry and immune system development.

Properties

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10+,11?,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBGYTABKSRVRQ-HEJLOQJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429537 | |

| Record name | 4-O-beta-D-Galactopyranosyl-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2152-98-9 | |

| Record name | 4-O-beta-D-Galactopyranosyl-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-galactopyranosyl-(1->4)-D-galactopyranose typically involves the enzymatic or chemical glycosylation of galactose units. One common method is the use of glycosyltransferase enzymes, which catalyze the formation of the glycosidic bond between two galactose molecules under specific conditions. The reaction conditions often include a buffered aqueous solution with a controlled pH and temperature to optimize enzyme activity.

Industrial Production Methods

In industrial settings, the production of beta-D-galactopyranosyl-(1->4)-D-galactopyranose can be achieved through microbial fermentation processes. Specific strains of bacteria or yeast that possess the necessary glycosyltransferase enzymes are cultured in bioreactors. The fermentation process is carefully monitored and controlled to ensure high yield and purity of the disaccharide. After fermentation, the compound is extracted and purified using techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Beta-D-galactopyranosyl-(1->4)-D-galactopyranose can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the galact

Biological Activity

Beta-D-galactopyranosyl-(1→4)-D-galactopyranose, also known as galactobiose, is a disaccharide composed of two galactose units linked by a β(1→4) glycosidic bond. This compound is of significant interest due to its various biological activities, particularly in the fields of immunology and digestion. This article reviews its biological activity, synthesizing findings from diverse sources.

- Chemical Formula : C₁₂H₂₂O₁₁

- Molecular Weight : 342.2965 g/mol

- Structure : The structure consists of two galactose molecules, which can be represented as follows:

1. Immunomodulatory Effects

Beta-D-galactopyranosyl-(1→4)-D-galactopyranose has been studied for its immunomodulatory properties. Research indicates that polysaccharides with similar structures can enhance immune responses by activating macrophages and promoting cytokine production. The presence of specific functional groups and branching in polysaccharides plays a crucial role in their immunostimulatory activity .

- Mechanism : The compound may stimulate immune cells through receptor-mediated pathways, enhancing the body's response to infections and diseases.

2. Digestive Health

Studies have shown that beta-D-galactopyranosyl-(1→4)-D-galactopyranose is not hydrolyzed by common digestive enzymes, suggesting it may function as a prebiotic. In animal studies, long-term ingestion led to increased cecum and colon weights without significantly affecting serum lipid levels . This implies potential benefits in gut health by promoting beneficial microbiota.

- Case Study : In a rat model, diets supplemented with this compound resulted in increased body weight gain compared to control groups, indicating a positive influence on digestion and nutrient absorption .

3. Synthesis and Applications

The enzymatic synthesis of beta-D-galactopyranosyl-(1→4)-D-galactopyranose has been explored using β-galactosidases from various microbial sources. These enzymes facilitate the transgalactosylation process, producing oligosaccharides that exhibit enhanced biological activities .

- Enzymatic Activity : The compound is synthesized through reactions involving lactose as a donor and trehalose as an acceptor, resulting in various galactosyl derivatives .

Table 1: Summary of Biological Activities

Scientific Research Applications

Biological Functions and Metabolism

Beta-D-galactopyranosyl-(1→4)-D-galactopyranose plays a crucial role as a bacterial metabolite. It has been identified in various plant species, including Arabidopsis thaliana and Carica papaya, indicating its importance in plant metabolism and interactions with microbial communities . Its metabolic pathways are essential for understanding its ecological roles and potential applications in agriculture.

Antimicrobial Properties

Research has demonstrated that derivatives of beta-D-galactopyranosyl-(1→4)-D-galactopyranose exhibit antimicrobial properties. A study evaluated the efficacy of a propyl derivative in treating oral candidiasis in rats. The results indicated that this compound significantly reduced fungal burden compared to untreated controls, showcasing its potential as a therapeutic agent against microbial infections .

Antidiabetic Effects

Beta-D-galactopyranosyl-(1→4)-D-galactopyranose has also been studied for its antidiabetic effects. In animal models, chronic ingestion of related compounds has shown to influence body weight gain and lipid metabolism positively, suggesting a role in managing diabetes . These findings support further exploration into its use as a dietary supplement for glycemic control.

Food Industry Applications

In the food industry, beta-D-galactopyranosyl-(1→4)-D-galactopyranose is utilized as a prebiotic ingredient. It promotes the growth of beneficial gut bacteria, enhancing gastrointestinal health. Its incorporation into functional foods could provide health benefits such as improved digestion and immune function.

Structural Characteristics and Modifications

The structural characteristics of beta-D-galactopyranosyl-(1→4)-D-galactopyranose have been extensively studied using techniques like NMR spectroscopy. Understanding its structure allows researchers to modify it for enhanced biological activity or stability in various applications . For example, sulfation or other chemical modifications can increase its efficacy against pathogens or improve its prebiotic properties.

Comparative Analysis of Galactooligosaccharides

The following table summarizes the key differences between beta-D-galactopyranosyl-(1→4)-D-galactopyranose and other related oligosaccharides:

| Oligosaccharide | Linkage Type | Biological Activity | Source |

|---|---|---|---|

| Beta-D-Galactopyranosyl-(1→4)-D-Gal | Beta-(1→4) | Antimicrobial, Antidiabetic | Plants (e.g., Carica papaya) |

| Oligofructose | Beta-(2→1) | Prebiotic | Chicory root |

| Galacto-oligosaccharides | Mixed linkages | Prebiotic, Enhances calcium absorption | Dairy products |

Comparison with Similar Compounds

Galabiose (α-D-Galactopyranosyl-(1→4)-D-Galactopyranose)

Galabiose is an α-linked isomer of β-D-galactopyranosyl-(1→4)-D-galactopyranose. Key differences include:

- Glycosidic linkage : The α-1,4 linkage in galabiose introduces steric hindrance, reducing conformational flexibility compared to the β-linked counterpart .

- Hydrogen bonding : Galabiose forms an intramolecular O-3⋯O-5’ hydrogen bond (2.79 Å), stabilizing its folded structure. The β-linked variant lacks this interaction, adopting a more linear conformation .

- Occurrence: Galabiose is a component of bacterial lipopolysaccharides, while β-D-galactopyranosyl-(1→4)-D-galactopyranose is rare in nature .

Lactose (β-D-Galactopyranosyl-(1→4)-D-Glucose)

Though structurally analogous, lactose differs in composition and function:

- Components : Lactose contains glucose instead of a second galactose.

- Digestibility: Lactose is hydrolyzed by lactase; β-D-galactopyranosyl-(1→4)-D-galactopyranose lacks dedicated digestive enzymes in humans .

Carrageenan Disaccharide Units

Carrageenans, sulfated polysaccharides from red algae, contain repeating units of β-D-galactopyranose and 3,6-anhydro-α-D-galactopyranose. Key contrasts:

β-D-Galactopyranosyl-(1→3)-D-Galactopyranose

This isomer differs in linkage position:

- Conformation : The β-1,3 bond allows greater rotational freedom, enabling interactions with lectins and antibodies .

- Applications: Found in human milk oligosaccharides and pathogen cell surfaces, it has immunomodulatory roles absent in the 1→4-linked compound .

Data Table: Structural and Functional Comparisons

Q & A

Basic Research Questions

Q. How is the structure of β-D-galactopyranosyl-(1→4)-D-galactopyranose experimentally determined?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, 2D COSY/TOCSY) to assign anomeric proton signals and confirm glycosidic linkage positions . X-ray crystallography can resolve the 3D conformation, particularly chair configurations (e.g., ) of pyranose rings . Rotational spectroscopy with ab initio calculations (e.g., DFT) identifies dominant conformers (e.g., G-/G+/T rotamers) in gas-phase studies .

Q. What are the IUPAC nomenclature rules for disaccharides like β-D-galactopyranosyl-(1→4)-D-galactopyranose?

- Guidelines : Use extended or condensed forms (e.g., "β-D-Galp-(1→4)-D-Galp" for short form). Specify the anomeric configuration (α/β), linkage position (1→4), and pyranose ring form. Avoid non-standard abbreviations (e.g., "Gal" instead of "Galp" is incorrect) .

Q. What are common synthetic routes for β-(1→4)-linked galactosyl disaccharides?

- Approach : Employ regioselective glycosylation using trichloroacetimidate donors (e.g., 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl trichloroacetimidate) with benzyl-protected acceptors. Use silver triflate as a promoter for high yields (~75-85%) . Acetyl or benzyl groups protect hydroxyls, followed by deprotection with NaOMe/MeOH or catalytic hydrogenation .

Advanced Research Questions

Q. How can conformational dynamics of β-D-galactopyranosyl-(1→4)-D-galactopyranose impact its biological interactions?

- Analysis : Perform molecular dynamics (MD) simulations using force fields (e.g., GROMOS) parameterized for pyranose rings. Compare hydrogen-bonding networks in dominant conformers (e.g., G-g+/cl/g- vs. Tg+/cc/t) and their binding affinities to lectins or antibodies . Experimental validation via isothermal titration calorimetry (ITC) quantifies thermodynamic stability differences .

Q. What experimental strategies resolve contradictions in regioselectivity during oligosaccharide synthesis?

- Troubleshooting : Compare competing glycosylation pathways using NMR to track intermediates. For example, 3,6-di-O-benzyl protection on the acceptor galactose directs (1→4) linkage formation over (1→6) by steric hindrance . Kinetic studies under varying temperatures (e.g., 0°C vs. 25°C) can optimize selectivity .

Q. How does thermal stability of β-(1→4)-galactosidic bonds vary under neutral vs. acidic conditions?

- Experimental Design : Conduct controlled degradation studies (pH 2–7, 60–100°C) with HPLC monitoring. Under neutral conditions, β-(1→4) bonds degrade via non-enzymatic hydrolysis (activation energy ~120 kJ/mol), while acidic conditions accelerate cleavage through protonation of the glycosidic oxygen .

Q. What force field parameters are critical for simulating β-D-galactopyranosyl-(1→4)-D-galactopyranose in aqueous environments?

- Parameters : Use GROMOS-compatible topology files with corrected partial charges for hydroxyl groups, torsional potentials for glycosidic bonds, and solvation models (e.g., SPC/E water). Validate against experimental NMR coupling constants (e.g., for chair conformers) .

Q. How can β-D-galactopyranosyl-(1→4)-D-galactopyranose be functionalized for probing carbohydrate-protein interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.